Stereoselective Inhibition of Human Indoleamine 2,3‑Dioxygenase (IDO)
6‑Nitro‑L‑tryptophan is an effective competitive inhibitor of recombinant human IDO, exhibiting 52% inhibition at 1 mM and a Ki of 180 µM. In contrast, its optical isomer 6‑nitro‑D‑tryptophan does not inhibit IDO activity, demonstrating absolute stereoselectivity of the enzyme active site [1]. This binary on/off behaviour provides a definitive functional distinction between the two enantiomers.
| Evidence Dimension | IDO inhibition (competitive binding) |
|---|---|
| Target Compound Data | 0% inhibition (no activity) |
| Comparator Or Baseline | 6‑Nitro‑L‑tryptophan: 52% inhibition at 1 mM; Ki = 180 µM |
| Quantified Difference | Complete loss of inhibitory activity (D vs L) |
| Conditions | Recombinant human IDO enzyme assay, pH 6.5, 37 °C |
Why This Matters
For researchers developing IDO‑targeted therapeutics, 6‑nitro‑D‑tryptophan serves as an essential negative control that validates stereospecific binding, whereas the L‑isomer cannot fulfill this role.
- [1] Southan, M. D.; et al. Structural requirements of the competitive‑binding site of recombinant human indoleamine 2,3‑dioxygenase. Med. Chem. Res. 1996, 6 (5), 343–352. View Source
